molecular formula C3H4F4O2S B12288741 3,3,3-Trifluoropropane-1-sulfonyl fluoride CAS No. 1349718-83-7

3,3,3-Trifluoropropane-1-sulfonyl fluoride

Cat. No.: B12288741
CAS No.: 1349718-83-7
M. Wt: 180.12 g/mol
InChI Key: RKPHCWRJVYUNST-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H4F3O2S. It is known for its unique properties due to the presence of trifluoromethyl and sulfonyl fluoride groups. This compound is used in various chemical reactions and has applications in different fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoropropane-1-sulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropanol with sulfuryl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.

    Solvents: Organic solvents like dichloromethane and acetonitrile are often used.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and other fluorinated organic compounds.

Scientific Research Applications

3,3,3-Trifluoropropane-1-sulfonyl fluoride has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors.

    Material Science: The compound is used in the production of fluorinated polymers and materials with unique properties.

    Biological Research: It serves as a reagent in the modification of biomolecules, aiding in the study of protein functions and interactions.

    Industrial Applications: It is used in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoropropane-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The trifluoromethyl group enhances the compound’s reactivity, making it a valuable reagent in various chemical transformations. The sulfonyl fluoride group can interact with biological molecules, leading to the inhibition of specific enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoropropane-1-sulfonyl chloride
  • Trifluoromethanesulfonyl chloride
  • 2,2,2-Trifluoroethanesulfonyl chloride

Uniqueness

3,3,3-Trifluoropropane-1-sulfonyl fluoride is unique due to its combination of trifluoromethyl and sulfonyl fluoride groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it suitable for a wide range of applications in synthetic chemistry and industrial processes.

Properties

IUPAC Name

3,3,3-trifluoropropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4O2S/c4-3(5,6)1-2-10(7,8)9/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPHCWRJVYUNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255850
Record name 1-Propanesulfonyl fluoride, 3,3,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-83-7
Record name 1-Propanesulfonyl fluoride, 3,3,3-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonyl fluoride, 3,3,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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